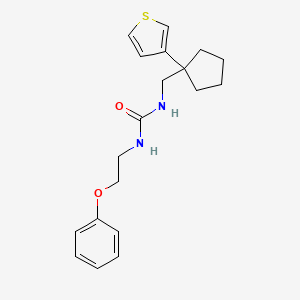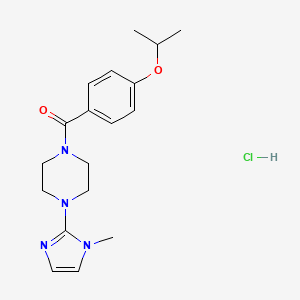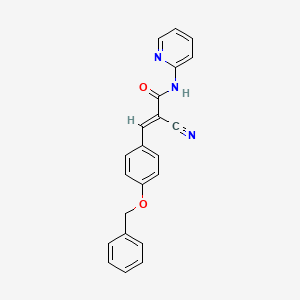
1-(2-Phenoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2-Phenoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea" is a urea derivative that is part of a broader class of compounds with potential biological activities. Urea derivatives have been extensively studied due to their diverse pharmacological properties, including inhibition of enzymes like uridine phosphorylase and acetylcholinesterase, as well as anticancer and antiangiogenic effects .
Synthesis Analysis
The synthesis of urea derivatives typically involves multi-step reactions, including nucleophilic and electrophilic substitutions, as well as oxidation processes. For instance, the synthesis of 1-cyclopentyl-3-(3-hydroxyphenyl)urea, a related compound, was achieved through a two-step substitution followed by oxidation . Although the exact synthesis of "1-(2-Phenoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea" is not detailed in the provided papers, similar synthetic strategies could be applied, considering the structural similarities with the discussed compounds.
Molecular Structure Analysis
The molecular structure of urea derivatives can be characterized using techniques such as NMR, FT-IR, MS, and single-crystal X-ray diffraction. DFT studies are also employed to optimize the structure and compare it with experimental data, providing insights into the electronic properties and molecular orbitals . These methods help in understanding the molecular conformation and potential interaction sites that are crucial for their biological activity.
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions, including cocondensation with methylolphenols under acidic conditions, as seen in the synthesis of different hydroxybenzylureas . The reactivity of functional groups in urea derivatives, such as the phenoxyethyl or cyclopentylmethyl groups, can lead to the formation of complex structures with potential for further chemical modifications and optimizations for desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and reactivity. For example, the introduction of hydrophobic groups in the terminal phenyl ring of certain urea derivatives has been shown to enhance their potency as VEGFR-2 tyrosine kinase inhibitors . Similarly, the flexibility of the spacer linking pharmacophoric moieties in acetylcholinesterase inhibitors is crucial for their inhibitory activities . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the compounds.
Aplicaciones Científicas De Investigación
Urease Inhibitors in Medical Applications
Urease inhibitors have been identified as potential therapeutic agents for treating gastric and urinary tract infections caused by urease-producing bacteria, such as Helicobacter pylori and Proteus species. These infections necessitate the development of effective urease inhibitors as alternative treatments to acetohydroxamic acid, which is known for its severe side effects. The exploration of urea derivatives in this context highlights their significance in medicinal chemistry, suggesting a potential avenue for the application of 1-(2-Phenoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea in developing new, more effective urease inhibitors with fewer side effects (Kosikowska & Berlicki, 2011).
Biosensors for Urea Detection
The development of urea biosensors is another significant area of research, with applications in medical diagnostics and environmental monitoring. Urea biosensors employ enzyme urease to detect and quantify urea concentration, which is crucial for diagnosing various health conditions such as renal failure, urinary tract obstruction, and hepatic failure. The involvement of urea derivatives in enhancing the performance of these biosensors could be an interesting research direction, implying that compounds like 1-(2-Phenoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea might contribute to the development of more sensitive and selective urea detection methods (Botewad et al., 2021).
Environmental and Agricultural Implications
In the environmental and agricultural sectors, urea derivatives are investigated for their roles as slow-release fertilizers and in the management of nitrogen cycling. The controlled release of nitrogen from urea-based fertilizers, facilitated by compounds that inhibit urease activity, can significantly reduce environmental pollution and improve crop yield efficiency. This research angle suggests that modifications and applications of urea derivatives could enhance the environmental friendliness and effectiveness of agricultural practices, making it a relevant area of application for compounds like 1-(2-Phenoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea (Bremner, 1995).
Propiedades
IUPAC Name |
1-(2-phenoxyethyl)-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-18(20-11-12-23-17-6-2-1-3-7-17)21-15-19(9-4-5-10-19)16-8-13-24-14-16/h1-3,6-8,13-14H,4-5,9-12,15H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCNBTRMUGOMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCCOC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2500098.png)
![3-Methyl-5-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2500100.png)
![Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)benzoate](/img/structure/B2500101.png)

![3-(1,3-Benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2500105.png)
![2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2500106.png)
![N-(3,4-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2500108.png)

![4-[(8-Aminooctyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl](/img/structure/B2500112.png)
![8-(4-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500113.png)
![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/no-structure.png)
![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid](/img/structure/B2500117.png)
